molecular formula C16H10F3NO2 B8738519 Benzyl 5-cyano-2-(trifluoromethyl)benzoate

Benzyl 5-cyano-2-(trifluoromethyl)benzoate

Cat. No. B8738519
M. Wt: 305.25 g/mol
InChI Key: AGOVEDVIVSXORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-cyano-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C16H10F3NO2 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 5-cyano-2-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 5-cyano-2-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 5-cyano-2-(trifluoromethyl)benzoate

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

benzyl 5-cyano-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)14-7-6-12(9-20)8-13(14)15(21)22-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

AGOVEDVIVSXORB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of 5-chloro-2-(trifluoromethyl)benzoic acid (5.02 g, 22.35 mmol, 1.0 equiv) in DMA (45 mL), add zinc(II) cyanide (1.77 g, 15.07 mmol, 0.67 equiv), zinc dust (<10 μM, 330 mg, 5.05 mmol, 0.23 equiv), and bis(tri-tert-butylphosphino)palladium (540 mg, 1.06 mmol, 0.05 equiv). Stir the mixture under a nitrogen atmosphere at 95° C. for 9.5 hours. Add cesium carbonate (13.3 g, 40.82 mmol, 1.83 equiv), then benzyl bromide (3.0 mL, 25.15 mmol, 1.13 equiv), and stir under air at room temperature for 3.5 hours. Concentrate under reduced pressure, add water, and extract with EtOAc. Separate the organic phase and wash with saturated aqueous NaCl, dry over MgSO4, filter, and concentrate under reduced pressure. Subject the resulting crude material to flash chromatography on silica gel eluting with a 0-50% EtOAc/hexanes gradient to give the title compound (3.9 g, 57%). MS (m/z) 306 (M+1).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
catalyst
Reaction Step One
Name
Quantity
330 mg
Type
catalyst
Reaction Step One
Quantity
540 mg
Type
catalyst
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
57%

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